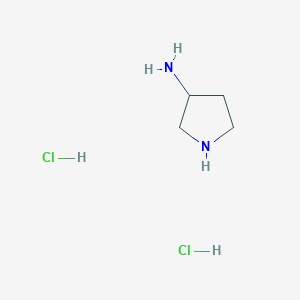

3-Aminopyrrolidine dihydrochloride

Übersicht

Beschreibung

3-Aminopyrrolidine dihydrochloride is a key intermediate of tosufloxacin and other quinolone antibiotics . It is also used as an internal standard for the quantitative analysis of amino acids in bio-fluids .

Synthesis Analysis

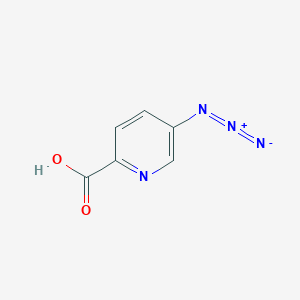

The synthesis of 3-Aminopyrrolidine dihydrochloride involves several steps. Trans-4-hydroxyl-L-proline is taken as raw materials, is first subjected to decarboxylation and then subjected to N-tert-butoxycarbonyl (N-Boc) protection and hydroxyl sulfonylurea acylation, and is then subjected to an SN2 reaction with sodium azide and configuration reversal. After azido is changed to amino through reduction by triphenylphosphine, concentrated hydrochloric acid is directly used for removal of N-Boc protection, and target products are obtained through a total of four steps of chain reactions .Molecular Structure Analysis

The empirical formula of 3-Aminopyrrolidine dihydrochloride is C4H10N2 · 2HCl . The molecular weight is 159.06 . The SMILES string is Cl [H].Cl [H].NC1CCNC1 .Wissenschaftliche Forschungsanwendungen

Intermediate in Pharmaceutical Synthesis

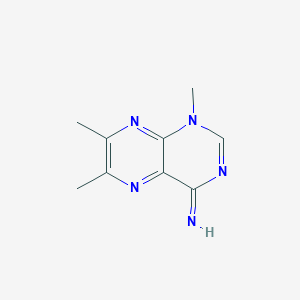

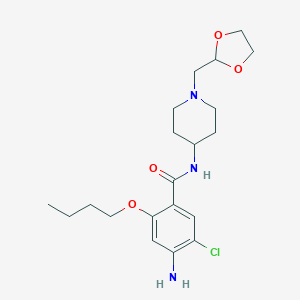

3-Aminopyrrolidine dihydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds. For instance, it is used in the production of tosufloxacin and other quinolone antibiotics .

Quantitative Analysis of Amino Acids

This compound is used as an internal standard for the quantitative analysis of amino acids in bio-fluids . It helps in the accurate measurement of amino acid concentrations, which is crucial in biochemical and medical research.

Preparation of Metal Complexes

3-Aminopyrrolidine dihydrochloride can be used in the preparation of metal complexes. For example, it is used in the preparation of cis-[PdCl2(pyrr)] and cis-[PtCl2(pyrr)] complexes (where pyrr = (R,S)-3-aminopyrrolidine) . These complexes have potential applications in catalysis and materials science.

Wirkmechanismus

Target of Action

3-Aminopyrrolidine dihydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds . It is primarily used in the production of quinolone antibiotics such as tosufloxacin . These antibiotics target bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication .

Mode of Action

The compound interacts with its targets by inhibiting the supercoiling activity of DNA gyrase and topoisomerase IV . This prevents the unwinding of bacterial DNA, thereby inhibiting DNA replication and transcription, leading to bacterial cell death .

Biochemical Pathways

The affected pathway is the DNA replication pathway in bacteria . By inhibiting DNA gyrase and topoisomerase IV, 3-Aminopyrrolidine dihydrochloride disrupts DNA replication, leading to the cessation of bacterial growth and eventual bacterial cell death .

Result of Action

The molecular effect of 3-Aminopyrrolidine dihydrochloride is the inhibition of bacterial DNA gyrase and topoisomerase IV . This leads to the disruption of DNA replication and transcription, causing bacterial cell death . On a cellular level, this results in the effective elimination of bacterial infections.

Safety and Hazards

Zukünftige Richtungen

3-Aminopyrrolidine dihydrochloride has been used in the preparation of chiral organic–inorganic hybrid manganese (II) halide clusters, which have high photoluminescence quantum yield (PLQY) and high luminescence dissymmetry factor (glum), offering a new platform for multifunctional photoelectric applications .

Eigenschaften

IUPAC Name |

pyrrolidin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2.2ClH/c5-4-1-2-6-3-4;;/h4,6H,1-3,5H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJPNCMOUEXEGBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583661 | |

| Record name | Pyrrolidin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Aminopyrrolidine dihydrochloride | |

CAS RN |

103831-11-4 | |

| Record name | Pyrrolidin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

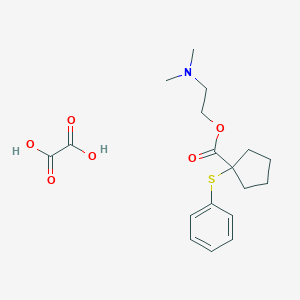

Feasible Synthetic Routes

Q & A

Q1: What is the role of 3-aminopyrrolidine dihydrochloride in the synthesis of nanomaterials?

A1: 3-Aminopyrrolidine dihydrochloride (APDC) can act as both a stabilizer and a structure-directing agent in the synthesis of nanomaterials. [] For example, it has been successfully utilized in the one-pot, seedless, aqueous synthesis of reduced graphene oxide-supported core-shell platinum@palladium nanoflowers (Pt@Pd NFs/rGO). [] In this context, APDC's role is crucial in controlling the morphology and size of the resulting nanostructures, ultimately influencing their catalytic properties.

Q2: How does the structure of 3-aminopyrrolidine dihydrochloride contribute to its function as a structure-directing agent?

A2: While the provided research [] doesn't delve into the specific structural influence of APDC, it's plausible that its bifunctional nature, possessing both amine and hydrochloride groups, plays a role. The amine group can interact with the surface of metal precursors like platinum and palladium, while the hydrochloride could interact with the reduced graphene oxide support. This dual interaction likely facilitates the controlled growth and assembly of the core-shell nanoflowers.

Q3: Are there alternative synthetic routes for 3-aminopyrrolidine dihydrochloride beyond its use in nanomaterial synthesis?

A3: Yes, several synthetic routes have been explored for 3-aminopyrrolidine dihydrochloride, often driven by its role as a key intermediate in producing pharmaceuticals like tosufloxacin and other quinolone antibiotics. [, , ] One common approach involves a multi-step process starting from benzylamine and ethyl acrylate. [, , ] These routes typically involve reactions such as N-alkylation, Dieckmann cyclization, decarboxylation, oximation, and catalytic hydrogenation.

Q4: What are the advantages of the one-pot synthesis of Pt@Pd NFs/rGO using 3-aminopyrrolidine dihydrochloride?

A4: The research highlights that employing APDC in a one-pot synthesis offers several advantages: []

Q5: What information is available regarding the crystal structure of 3-aminopyrrolidine dihydrochloride?

A5: Research provides insights into the crystal structure of rac-3-ammoniopyrrolidinium perchlorate, a derivative of 3-aminopyrrolidine dihydrochloride. [] The study elucidates the compound's monoclinic crystal system and space group, unit cell dimensions, and atomic coordinates. [] It also describes the arrangement of cations and anions within the crystal lattice, highlighting hydrogen bonding interactions. This structural information contributes to a deeper understanding of the compound's properties and potential applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,6-Dimethylphenyl)-4-[[(diethylamino)acetyl]amino]benzamide](/img/structure/B25208.png)